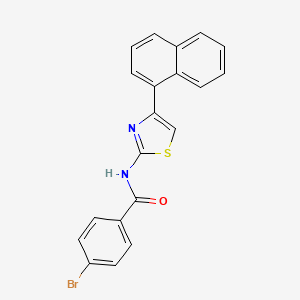

4-bromo-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2OS/c21-15-10-8-14(9-11-15)19(24)23-20-22-18(12-25-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYRJUKHXJHUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

Coupling with Naphthalene Derivative: The naphthalene ring can be introduced through a coupling reaction with a suitable naphthalene derivative.

Formation of Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 4-bromo-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide. The compound has been tested against various bacterial and fungal strains, demonstrating promising results.

Case Study : A study evaluated the antimicrobial activity of synthesized thiazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined using a turbidimetric method, showing effective concentrations that suggest potential for therapeutic applications in treating infections caused by resistant strains .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. It has been evaluated for its effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

Case Study : In a comprehensive study, several derivatives were synthesized and tested for their anticancer activity using the Sulforhodamine B assay. Compounds derived from this compound exhibited significant cytotoxic effects against MCF7 cells. Notably, certain derivatives showed IC50 values lower than those of standard chemotherapeutic agents, indicating a potential for more selective cancer therapies .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with specific biological targets. These studies provide insights into the mechanism of action and help in predicting the biological activity of synthesized compounds.

Findings : The binding interactions were analyzed using software such as Schrodinger v11.5, revealing that the compound forms stable interactions with target proteins implicated in microbial resistance and cancer proliferation .

Data Tables

| Application | Activity Type | Tested Against | Results Summary |

|---|---|---|---|

| Antimicrobial | Bacterial & Fungal | Various strains (Gram-positive/negative) | Significant inhibition observed; MIC values indicate effectiveness |

| Anticancer | Cell Line (MCF7) | Human breast adenocarcinoma | IC50 values lower than standard drugs; promising cytotoxicity |

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and naphthalene ring may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern significantly impacts molecular geometry and bioactivity. Key analogs include:

- Electron-withdrawing groups (e.g., nitro in 4MNB) reduce electron density on the thiazole, affecting reactivity and intermolecular interactions .

Crystallographic and Structural Comparisons

Crystal structures of related benzamides reveal critical conformational trends:

- Key Observations: Dihedral angles between the amide moiety and aromatic rings influence molecular planarity and packing. The naphthalenyl group in the target compound may induce larger angles, reducing planarity and altering crystal packing .

Physicochemical Properties

- Molecular Weight and LogP :

- The target compound’s naphthalenyl group increases molecular weight (~375 g/mol) and hydrophobicity (higher LogP) compared to phenyl-substituted analogs (e.g., 2-fluoro-N-(thiazol-2-yl)benzamide, MW = 236.25) .

Biological Activity

4-bromo-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 4-naphthalen-1-ylthiazole in the presence of a base such as triethylamine. The resulting product is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies indicate that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 12.5 | |

| N-(4-(trifluoromethyl)pyridinyl)benzamide | A549 | 15.0 | |

| Phenethylthiazolethiourea (PETT) compounds | HeLa | 10.0 |

The biological activity of thiazole-containing compounds can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Thiazoles can inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : Many thiazole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : The interaction with lipid membranes can compromise bacterial viability.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical and laboratory settings:

- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited activity against multidrug-resistant strains of bacteria, suggesting their potential as therapeutic agents .

- Cancer Treatment Development : Research on thiazole-based compounds has led to the development of novel anticancer agents that are currently undergoing preclinical evaluations for their safety and efficacy in humans .

Q & A

Basic Research Questions

Q. How can the crystal structure of 4-bromo-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to analyze diffraction data. For example, orthorhombic systems (space group P222) with unit cell parameters (e.g., a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) can be resolved using multi-scan absorption corrections and ω scans on a Bruker SMART CCD diffractometer .

Q. What synthetic strategies are effective for preparing thiazole-containing benzamide derivatives like this compound?

- Methodology : Optimize condensation reactions between substituted benzoyl chlorides and aminothiazoles. For example, reflux 4-bromobenzoyl chloride with 4-naphthalen-1-yl-1,3-thiazol-2-amine in anhydrous ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Purify via recrystallization (methanol/water) or column chromatography .

Q. How can computational tools predict the physicochemical properties of this compound?

- Methodology : Calculate logP (≈5.24) and polar surface area (PSA ≈73.72 Ų) using software like ChemAxon or MOE. Validate predictions against experimental HPLC retention times or solubility assays in DMSO/PBS .

Advanced Research Questions

Q. How does structural modification of the thiazole or naphthalene moieties influence biological activity?

- Methodology : Design analogs (e.g., replacing bromo with chloro or varying naphthalene substituents). Compare IC values in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. For instance, INH1 analogs with 2,4-dimethylphenyl groups showed potent inhibition of Hec1/Nek2 mitotic pathways .

Q. What techniques validate target engagement in vitro and in vivo?

- Methodology :

- In vitro : Surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity to targets like mGlu1 receptors (K ≈13.6–143 nM) .

- In vivo : Radiolabel the compound (e.g., with C) for PET imaging in tumor-bearing mice. Monitor uptake in target tissues (e.g., B16F10 melanomas) and quantify receptor occupancy using autoradiography .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Methodology : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration). Perform dose-response curves with positive controls (e.g., doxorubicin). Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability. Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. What strategies improve metabolic stability for therapeutic applications?

- Methodology : Introduce trifluoromethyl groups (as in RM-4848 analogs) to enhance lipophilicity and resistance to oxidative metabolism. Test stability in liver microsomes (human/rat) and correlate with pharmacokinetic profiles (e.g., half-life, AUC) in rodent models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.